2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The azetidine ring and phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and phenylacetic acid moiety can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile
- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid
Uniqueness
2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the azetidine ring and the phenylacetic acid moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)17)10(11(15)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,16) |
InChI Key |
KXUPNNTWWYLOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)C(C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.